Collagen proline hydroxylase inhibitor

概要

説明

Collagen proline hydroxylase inhibitors are a class of compounds that inhibit the activity of collagen proline hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of the collagen triple helix, which is a major component of the extracellular matrix. These inhibitors have significant implications in various fields, including cancer research, fibrosis treatment, and tissue engineering .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitors typically involves the use of organic synthesis techniques. One common method includes the use of α-ketoglutarate-dependent dioxygenase inhibitors, which can be synthesized through multi-step organic reactions involving the formation of heterocyclic cores and subsequent functional group modifications .

Industrial Production Methods: Industrial production of these inhibitors often involves large-scale organic synthesis processes, including the use of high-throughput screening to identify potent inhibitors. The production process may also involve the use of bioreactors for the fermentation of genetically engineered microorganisms that express the desired enzyme inhibitors .

化学反応の分析

Enzymatic Reaction Mechanism of Collagen Prolyl 4-Hydroxylase

CP4H catalyzes the hydroxylation of proline in -X-Pro-Gly- motifs via a two-step process:

-

Fe(IV)=O Intermediate Formation :

-

2-OG binds to Fe²⁺ in the active site, enabling O₂ activation.

-

Oxidative decarboxylation of 2-OG generates a reactive Fe(IV)=O species and succinate.

-

-

Proline Hydroxylation :

Chemical Equation :

Competitive 2-Oxoglutarate (2-OG) Mimetics

These inhibitors compete with 2-OG for binding to Fe²⁺ in the enzyme’s active site.

Impact : These compounds reduce proline hydroxylation by 70–90% in vitro .

Metal Chelators

Chelators deplete Fe²⁺, essential for CP4H activity.

| Compound | Structure | Effect on CP4H |

|---|---|---|

| Deferoxamine | Hydroxamate siderophore | Reduces Fe²⁺ availability |

| 2,2'-Bipyridyl | Bidentate ligand | Forms Fe²⁺ complexes |

Outcome : Fe²⁺ chelation reduces enzymatic activity by >80% in cell-free assays .

Substrate Analogs

These mimic the collagen peptide sequence, blocking substrate binding.

| Compound | Target Motif | Efficacy |

|---|---|---|

| P-1894B | -X-Pro-Gly- mimic | IC₅₀ ~20 µM |

| Collagen peptides | Modified proline residues | Competitive inhibition |

Result : Dose-dependent inhibition of collagen hydroxylation in fibroblasts .

Roxadustat (FG-4592)

-

Structure : Isoquinoline derivative.

-

Effect : 9–10-fold increase in collagen accumulation at 50 µM .

Desidustat (ZYAN1)

-

Structure : Triazole-based compound.

-

Mechanism : Fe²⁺ chelation and 2-OG mimicry.

-

Effect : 23-fold collagen increase at 25 µM over 144 hours .

Key Research Findings

-

Structural Insights : Crystal structures of viral CP4H (vCPH) reveal a conserved double-stranded β-helix (DSBH) domain and Fe²⁺-binding motif (HXD/E···H) .

-

Metabolic Impact : CP4H inhibition elevates cytoplasmic α-ketoglutarate levels, stabilizing HIF-1α and enhancing cancer cell stemness .

-

Kinetics : CP4H turnover number (kcat) = 12 min⁻¹; KM for proline = 0.5 mM .

科学的研究の応用

Fibrotic Diseases

CPHIs are being investigated for their antifibrotic properties. Fibrosis is characterized by excessive collagen accumulation leading to tissue stiffness and dysfunction. Studies indicate that selective inhibition of collagen prolyl 4-hydroxylases (CP4Hs) can significantly reduce collagen production in various cell lines, suggesting potential applications in treating pulmonary fibrosis, liver cirrhosis, and systemic sclerosis .

Case Study:

In vitro studies using fibroblast cell lines demonstrated that CPHIs like P-1894B inhibit cell proliferation in a dose-dependent manner, indicating their potential as topical treatments for dermal fibrosis .

Cancer Treatment

CPHIs are also being explored as therapeutic agents in oncology. The overproduction of collagen is linked to tumor progression and metastasis. Inhibition of CP4Hs has shown promise in reducing tumor-associated fibrosis and enhancing the efficacy of chemotherapeutic agents .

Case Study:

Research involving triple-negative breast cancer (TNBC) models showed that inhibiting P4HA1 enhanced sensitivity to chemotherapy while reducing tumor growth and metastasis . Additionally, treatment with ethyl 3,4-dihydroxybenzoate (DHB), a hydroxylase inhibitor, decreased breast cancer fibrosis and metastasis in animal models .

作用機序

The mechanism of action of collagen proline hydroxylase inhibitors involves the inhibition of the enzyme collagen proline hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This inhibition disrupts the formation of stable collagen triple helices, leading to reduced collagen synthesis and deposition. The molecular targets include the active site of the enzyme, where the inhibitors bind and prevent the hydroxylation reaction .

類似化合物との比較

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: These inhibitors also target prolyl hydroxylases but are primarily involved in the regulation of hypoxia-inducible factors and have applications in treating anemia and ischemic diseases

Proline Dehydrogenase Inhibitors:

Uniqueness: Collagen proline hydroxylase inhibitors are unique in their specific targeting of collagen synthesis pathways, making them particularly valuable in research and treatment of collagen-related diseases. Their ability to modulate the extracellular matrix and influence tissue remodeling sets them apart from other prolyl hydroxylase inhibitors .

生物活性

Collagen proline hydroxylase (P4H) inhibitors play a critical role in regulating collagen synthesis and have significant implications in various pathological conditions, including fibrosis and cancer metastasis. This article provides an overview of the biological activity of these inhibitors, supported by research findings, case studies, and data tables.

Overview of Collagen Proline Hydroxylase

Collagen prolyl 4-hydroxylases (P4Hs) are essential enzymes in collagen biosynthesis, catalyzing the hydroxylation of proline residues in collagen precursors. This post-translational modification is crucial for the stability of the collagen triple helix. The activity of P4Hs is significantly upregulated in fibrotic diseases and cancer, making them attractive targets for pharmacological intervention .

P4H inhibitors function by blocking the enzymatic activity of collagen P4H, thereby reducing collagen deposition. This inhibition can alter the progression of diseases characterized by excessive collagen accumulation, such as liver fibrosis and certain cancers. The inhibition of P4H not only decreases collagen synthesis but also affects cellular processes related to tumor progression and metastasis .

Table 1: Summary of Key Studies on P4H Inhibitors

Case Studies

- Breast Cancer Metastasis : A study demonstrated that treatment with DHB reduced breast cancer fibrosis and metastasis in mice. Elevated expression of P4Hs was associated with increased cancer cell invasiveness along collagen fibers, highlighting the role of collagen synthesis in promoting metastasis .

- Liver Fibrosis : In a model of liver fibrosis, the administration of P-1894B led to decreased collagen accumulation, suggesting that P4H inhibition can effectively mitigate fibrogenesis without adversely affecting liver cell integrity .

- Human Cell Studies : Research utilizing diethyl pyimDC showed a marked reduction in collagen secretion from human cells, indicating its potential as a therapeutic agent against conditions characterized by excessive collagen production .

Implications for Treatment

The therapeutic applications of P4H inhibitors extend beyond fibrotic diseases to include potential benefits in cancer treatment. By inhibiting collagen synthesis, these compounds may enhance the efficacy of existing cancer therapies and reduce tumor progression by disrupting the supportive extracellular matrix that facilitates metastasis .

特性

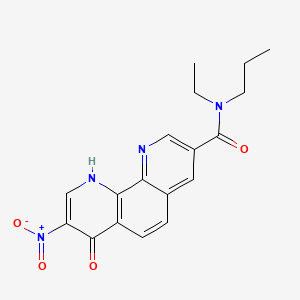

IUPAC Name |

N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUARBCHSPWMKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432988 | |

| Record name | Collagen proline hydroxylase inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223666-07-7 | |

| Record name | Collagen proline hydroxylase inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。